2.5-Fold Higher Potency at Human GPR40 Compared to TAK-875
In a FLIPR-based calcium mobilization assay using HEK293 cells stably expressing human GPR40, RO5487624 produced an EC50 of 12 nM, while the closest in-class comparator TAK-875 (fasiglifam) showed an EC50 of 30 nM under identical conditions [1]. Endogenous ligand linoleic acid had an EC50 >10,000 nM. This represents a 2.5-fold increase in potency for RO5487624.
| Evidence Dimension | GPR40 agonist potency (EC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | TAK-875: 30 nM |
| Quantified Difference | 2.5-fold more potent |
| Conditions | FLIPR calcium flux, HEK293-hGPR40 cells, 37°C, 1-hour pre-incubation |
Why This Matters
Higher potency enables lower compound usage in cellular assays and reduces risk of solubility-limited efficacy in vivo.
- [1] Burdick, D. et al. (2016). Discovery of RO5487624, a potent and selective GPR40 full agonist for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 59(15), 7210–7226. View Source
